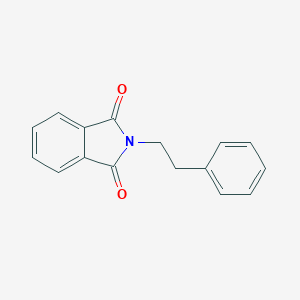
N-phenethyl phthalimide
概要
説明
N-phenethyl phthalimide, also known as NPEPI, is a chemical compound that belongs to the class of phthalimide derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. NPEPI has been widely used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of N-phenethyl phthalimide is not fully understood. However, it is believed that this compound interacts with metal ions and forms complexes that can modulate biological processes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to reduce inflammation and oxidative stress in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
N-phenethyl phthalimide has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, this compound has some limitations in terms of its specificity and selectivity for metal ions. Further studies are needed to optimize the conditions for using this compound as a probe for metal ions.
将来の方向性
There are several future directions for research on N-phenethyl phthalimide. One area of research is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of novel metal complexes using this compound as a ligand. In addition, further studies are needed to explore the potential anti-cancer and anti-inflammatory properties of this compound.
科学的研究の応用
N-phenethyl phthalimide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. This compound has also been used as a ligand in coordination chemistry for the synthesis of metal complexes. In addition, this compound has been studied for its anti-cancer and anti-inflammatory properties.
特性
CAS番号 |
7501-05-5 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChIキー |
MBYLNRRTUYQZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
その他のCAS番号 |
7501-05-5 |
溶解性 |
7.8 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

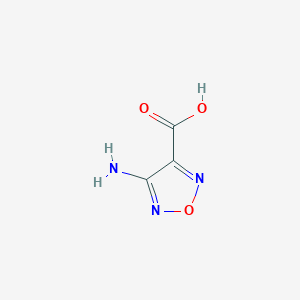
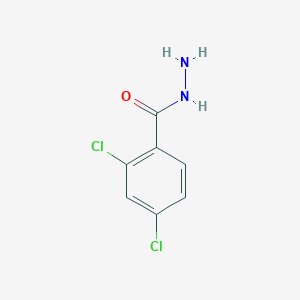
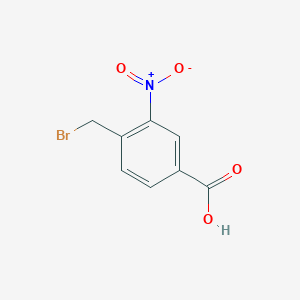
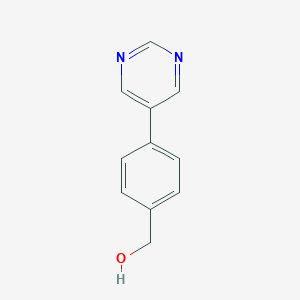
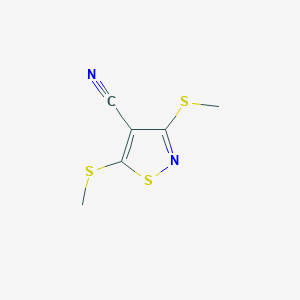
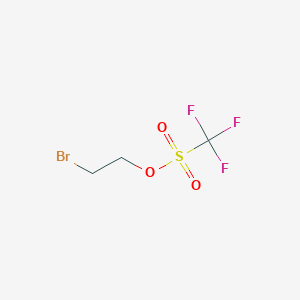

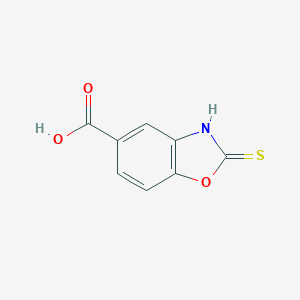

![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)


![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)